2-(o-Tolyl)propanenitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

2-(o-Tolyl)propanenitrile (CAS 58422-60-9), also known as 2-(2-methylphenyl)propanenitrile, is an aromatic nitrile with the molecular formula C10H11N and a molecular weight of 145.20 g/mol. It is commercially available as a colorless to pale yellow liquid with a typical purity of 95% or 98% from multiple vendors, and is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 58422-60-9
Cat. No. B1640910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)propanenitrile
CAS58422-60-9
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)C#N
InChIInChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3
InChIKeyIVECYRYHGLZMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(o-Tolyl)propanenitrile (CAS 58422-60-9): Sourcing & Procurement Specifications for C10H11N Nitrile Building Block


2-(o-Tolyl)propanenitrile (CAS 58422-60-9), also known as 2-(2-methylphenyl)propanenitrile, is an aromatic nitrile with the molecular formula C10H11N and a molecular weight of 145.20 g/mol . It is commercially available as a colorless to pale yellow liquid with a typical purity of 95% or 98% from multiple vendors, and is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research . The compound's physicochemical profile includes a boiling point of 242.7±9.0°C at 760 mmHg, a calculated LogP of 2.26, and a topological polar surface area (TPSA) of 23.79 Ų .

Why 2-(o-Tolyl)propanenitrile Cannot Be Substituted by Other Aryl Nitriles in Synthesis


In-class aryl nitriles cannot be freely interchanged with 2-(o-Tolyl)propanenitrile due to distinct structural and reactivity characteristics conferred by the ortho-methyl substituent on the phenyl ring. Specifically, the presence of the ortho-methyl group alters the compound's lipophilicity, boiling point, and, critically, the regioselectivity of alkylation reactions. As documented in the chemical literature, anions of ortho-tolyl nitriles represent an exception to the typical α-selectivity observed in the alkylation of conjugated nitrile anions [1]. This unique reactivity profile means that substituting an unsubstituted or para-substituted analog can lead to divergent reaction outcomes, lower yields, or the formation of undesired regioisomers. Consequently, for synthetic routes that exploit this α-selectivity or require the precise physicochemical properties of the ortho-tolyl scaffold, 2-(o-Tolyl)propanenitrile is not a commodity that can be replaced without rigorous re-optimization.

2-(o-Tolyl)propanenitrile vs. Analogs: Quantitative Comparison for Scientific Selection


Comparative Physicochemical Properties: Boiling Point and Lipophilicity

Compared to the des-methyl analog 2-phenylpropanenitrile (hydratroponitrile), 2-(o-Tolyl)propanenitrile exhibits a higher boiling point and a marginally lower calculated LogP, indicating slightly different volatility and hydrophobicity. Specifically, 2-(o-Tolyl)propanenitrile has a boiling point of 242.7±9.0°C at 760 mmHg and a LogP of 2.26, whereas 2-phenylpropanenitrile boils at 231°C and has a LogP of 2.31 [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity Differentiation from Positional Isomer 3-(o-Tolyl)propanenitrile

When compared to its positional isomer, 3-(o-Tolyl)propanenitrile, 2-(o-Tolyl)propanenitrile exhibits a lower calculated LogP (2.26 vs. 2.45) while possessing an identical topological polar surface area (TPSA) of 23.79 Ų . This indicates that while both compounds have the same hydrogen-bonding capacity, the branched α-methyl substitution in 2-(o-Tolyl)propanenitrile slightly reduces lipophilicity relative to the straight-chain propyl derivative.

Medicinal Chemistry QSAR ADME

Unique Alkylation Regioselectivity of ortho-Tolyl Nitrile Anions

In contrast to most conjugated nitrile anions, which undergo alkylation with high α-selectivity, the anions derived from ortho-tolyl nitriles—including 2-(o-Tolyl)propanenitrile—are documented as an exception to this rule, displaying altered regioselectivity in alkylation reactions [1]. This distinct reactivity profile stems from steric and electronic effects imposed by the ortho-methyl group.

Synthetic Methodology Reaction Development Mechanistic Chemistry

Commercial Availability and Purity Benchmarking Against Structural Analogs

2-(o-Tolyl)propanenitrile is broadly available from multiple commercial suppliers at standard purities of 95% and 98%, with a typical price point that is competitive with its analogs. For comparison, the structurally related 3-(o-Tolyl)propanenitrile is also offered at 97-98% purity, while the more functionalized 3-Oxo-3-o-tolylpropanenitrile is supplied as a solid with 98% purity (GC) and a defined melting point of 81-84°C .

Procurement Supply Chain Screening Libraries

Application Scenarios for 2-(o-Tolyl)propanenitrile Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity While Preserving H-Bond Profile

When medicinal chemistry programs require a nitrile-containing building block with a specific LogP (~2.26) and a fixed TPSA (23.79 Ų) to maintain desired ADME properties, 2-(o-Tolyl)propanenitrile offers a lower-lipophilicity alternative to its 3-(o-Tolyl)propanenitrile isomer (LogP 2.45) without altering hydrogen-bonding capacity. This allows SAR exploration of positional isomers while controlling for polarity .

Synthetic Methodology Development Exploiting ortho-Tolyl Nitrile Anion Regioselectivity

In reaction discovery efforts focused on α-alkylation of nitrile anions, 2-(o-Tolyl)propanenitrile serves as a model substrate for studying the exceptional regioselectivity behavior of ortho-tolyl nitriles. This class-level property, documented in the chemical literature, makes it a valuable probe for developing new alkylation methodologies that diverge from the standard α-selectivity pathway [1].

Process Chemistry: Purification Strategy Development Leveraging Distinct Boiling Point

The boiling point of 2-(o-Tolyl)propanenitrile (242.7±9.0°C) is significantly higher than that of the des-methyl analog 2-phenylpropanenitrile (231°C). This difference is critical for process chemists designing distillation-based purification schemes, as it dictates optimal temperature and pressure conditions for isolation. Procurement of the specific ortho-tolyl derivative ensures that established process parameters remain valid [2].

High-Throughput Experimentation (HTE) and Parallel Synthesis: Liquid-Handling Compatibility

The liquid physical form of 2-(o-Tolyl)propanenitrile at ambient temperature simplifies automated liquid handling in HTE platforms. In contrast, more highly functionalized analogs such as 3-Oxo-3-o-tolylpropanenitrile are solids (mp 81-84°C), requiring additional dissolution steps and potentially introducing solvent incompatibilities in robotic synthesis workflows .

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